tert-Butyl-(4-(Methylamino)phenyl)carbamat

Übersicht

Beschreibung

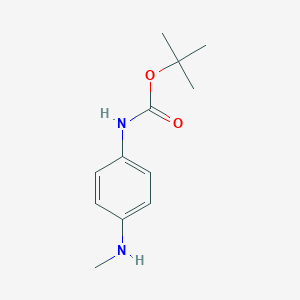

“tert-Butyl (4-(methylamino)phenyl)carbamate” is a chemical compound that has been used in various chemical reactions . It is a derivative of carbamate and has a molecular weight of 222.29 .

Synthesis Analysis

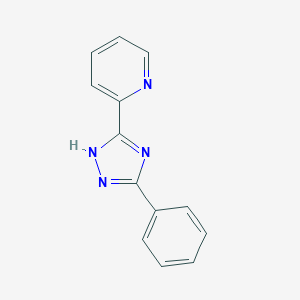

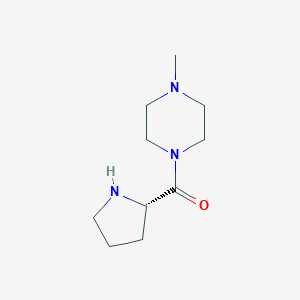

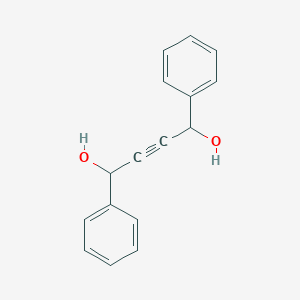

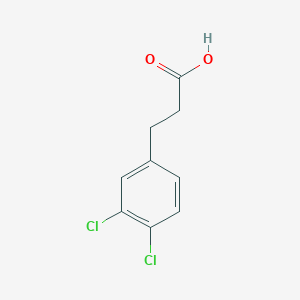

This compound has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Molecular Structure Analysis

The molecular formula of “tert-Butyl (4-(methylamino)phenyl)carbamate” is C12H18N2O2 . The InChI code is 1S/C12H18N2O2/c1-12(2,3)16-11(15)14-10-7-5-9(13-4)6-8-10/h5-8,13H,1-4H3,(H,14,15) .Chemical Reactions Analysis

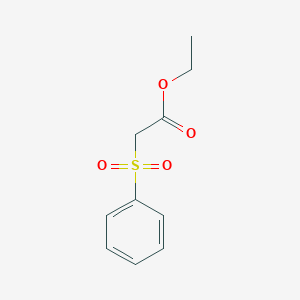

The compound has been involved in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a flash point of 163.3°C and a boiling point of 346.5±25.0°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Palladium-katalysierte Synthese von N-Boc-geschützten Anilinen

Diese Verbindung wird im palladium-katalysierten Syntheseprozess zur Herstellung von N-Boc-geschützten Anilinen verwendet. Die tert-Butylgruppe in der Verbindung dient als Schutzgruppe für das Amin und ermöglicht weitere synthetische Umwandlungen, ohne die Aminfunktionalität zu beeinträchtigen. Diese Anwendung ist entscheidend bei der Synthese komplexer organischer Moleküle, bei denen selektive Reaktionen erforderlich sind .

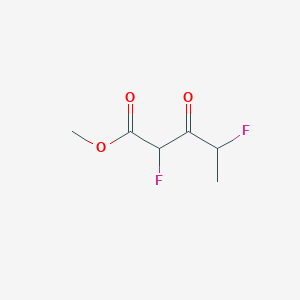

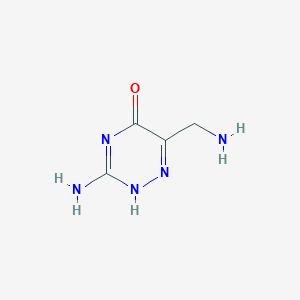

Synthese von Tetrasubstituierten Pyrrolen

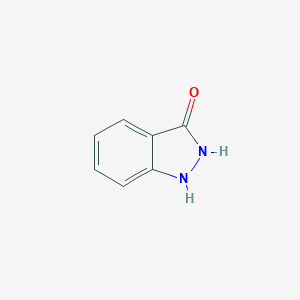

Eine weitere wichtige Anwendung von tert-Butyl-(4-(Methylamino)phenyl)carbamat ist die Synthese von tetrasubstituierten Pyrrolen, die an der C-3-Position mit Ester- oder Ketongruppen funktionalisiert sind. Pyrrole sind wichtige heterocyclische Verbindungen, die Bestandteil vieler Arzneimittel und organischer Materialien sind. Die Fähigkeit, Substituenten selektiv an bestimmten Positionen im Pyrrolring einzuführen, ist wertvoll für die pharmazeutische Chemie und die Materialwissenschaft .

Wirkmechanismus

The mechanism of action of tert-Butyl (4-(methylamino)phenyl)carbamate is not fully understood. However, it is believed to inhibit the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. Acetylcholine is important for normal nerve impulse transmission, and inhibition of its breakdown can lead to increased levels of acetylcholine in the body. This can lead to increased muscle activity, as well as other physiological effects.

Biochemical and Physiological Effects

Tert-Butyl (4-(methylamino)phenyl)carbamate has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to increase the activity of the enzyme acetylcholinesterase, resulting in increased levels of acetylcholine in the body. This can lead to increased muscle activity and improved coordination. Additionally, tert-Butyl (4-(methylamino)phenyl)carbamate has been shown to have antinociceptive effects, which can reduce pain and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

Tert-Butyl (4-(methylamino)phenyl)carbamate has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it can be easily synthesized and manipulated in the laboratory. Additionally, it is a relatively stable compound and can be stored for long periods of time without degradation. However, it is not recommended for use in experiments involving human subjects due to its potential toxicity.

Zukünftige Richtungen

The potential applications of tert-Butyl (4-(methylamino)phenyl)carbamate are numerous and there are many future directions for research. For example, tert-Butyl (4-(methylamino)phenyl)carbamate could be used to study the mechanism of action of other drugs, such as antidepressants and anti-anxiety medications. Additionally, it could be used to study the effects of drugs on the nervous system, as well as the biochemical and physiological effects of drugs on the body. Further research could also be conducted to determine the optimal dosage and usage of tert-Butyl (4-(methylamino)phenyl)carbamate in laboratory experiments. Finally, tert-Butyl (4-(methylamino)phenyl)carbamate could be used to synthesize new molecules and compounds, which could be used in the development of new drugs and treatments.

Synthesemethoden

Tert-Butyl (4-(methylamino)phenyl)carbamate is synthesized through the reaction of 4-methylaminophenol with tert-butyl chloroformate in the presence of pyridine. The reaction proceeds in two steps. First, 4-methylaminophenol is reacted with tert-butyl chloroformate to form an intermediate product, which is then reacted with pyridine to yield tert-Butyl (4-(methylamino)phenyl)carbamate. The reaction is typically performed at room temperature and requires a relatively short reaction time.

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-[4-(methylamino)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-10-7-5-9(13-4)6-8-10/h5-8,13H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMBJWFXLNFZPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60551285 | |

| Record name | tert-Butyl [4-(methylamino)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113283-94-6 | |

| Record name | tert-Butyl [4-(methylamino)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[4-(methylamino)phenyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.